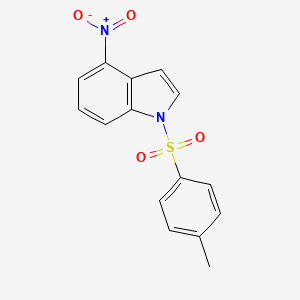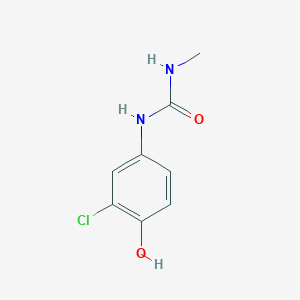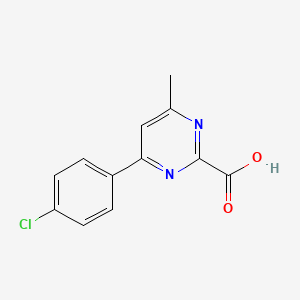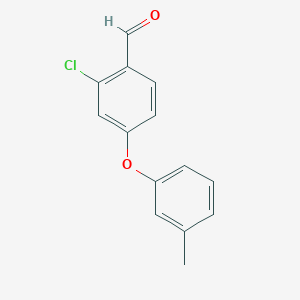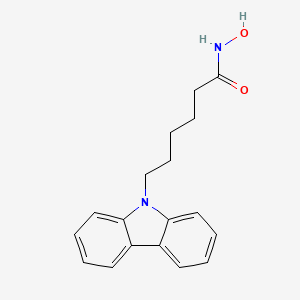![molecular formula C22H30BrN5O3 B8476754 tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate](/img/structure/B8476754.png)
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate
描述
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a pyridinone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable diamine with a dihaloalkane under basic conditions.
Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with the piperazine intermediate.
Attachment of the pyridinone group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridinone is coupled with a halogenated pyridine-piperazine intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone moiety.
Reduction: Reduction reactions can occur at the bromine substituent, potentially leading to debromination.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and pyridine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinone group.
Reduction: Debrominated products or reduced pyridinone derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
Chemistry: .
作用机制
The mechanism of action of tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
相似化合物的比较
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar structure but lacks the bromine and pyridinone groups.
tert-butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: Similar but with a chlorine substituent instead of bromine.
tert-butyl 4-(6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: More complex structure with additional functional groups
Uniqueness: The presence of the bromine and pyridinone groups in tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate provides unique reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C22H30BrN5O3 |
|---|---|
分子量 |
492.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C22H30BrN5O3/c1-21(2,3)31-20(30)27-9-10-28(22(4,5)14-27)16-7-8-18(24-12-16)25-17-11-15(23)13-26(6)19(17)29/h7-8,11-13H,9-10,14H2,1-6H3,(H,24,25) |
InChI 键 |
FSCXFCVKRQAQPU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)Br)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
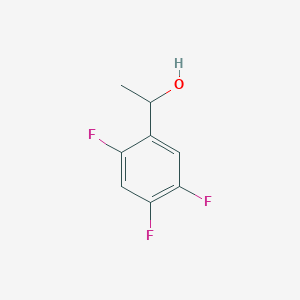
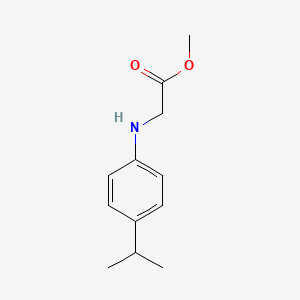

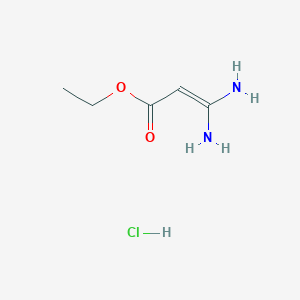
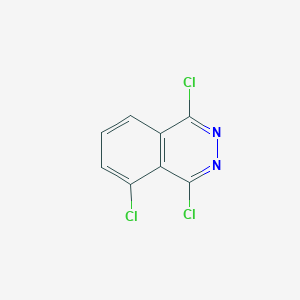
![4-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8476721.png)
![2-amino-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B8476729.png)
